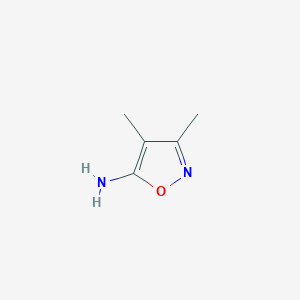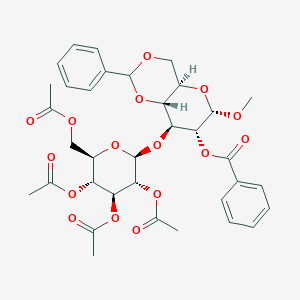
2-(3,5-Dichlorophenyl)acetaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of related aldehydes and their derivatives has been explored through various methods, including organocatalytic asymmetric reactions and reactions under basic conditions for the protection of carbonyl groups. For instance, the organocatalytic asymmetric cross-aldol reaction of chloroethoxy acetaldehyde with aromatic aldehydes affords anti-2-(2-chloroethoxy)-1-arylpropane-1,3-diols with excellent enantioselectivities, showcasing a method for synthesizing complex structures from simple aldehydes (Sawant et al., 2013). Moreover, acetals from aldehydes and ketones can be efficiently synthesized using bismuth triflate, presenting a versatile method relevant to our compound of interest (Leonard et al., 2002).
Molecular Structure Analysis
The molecular structure and properties of compounds similar to 2-(3,5-Dichlorophenyl)acetaldehyde have been extensively studied. For example, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed via IR and X-ray diffraction studies, providing insights into the geometric and electronic features of dichlorophenyl compounds (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving aldehydes, such as the formation of acetals under specific conditions, reveal the reactivity and potential applications of 2-(3,5-Dichlorophenyl)acetaldehyde. A study demonstrates the synthesis of acetals from aldehydes and ketones using trialkyl orthoformate and alcohols in the presence of bismuth triflate, highlighting a method that could be adapted for the synthesis of derivatives of our compound of interest (Leonard et al., 2002).
Aplicaciones Científicas De Investigación
Protection of Carboxylic Acids : One application is as a novel reagent for protecting carboxylic acids. 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been identified as effective in providing stable amides under basic conditions and allowing easy regeneration (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Combustion Studies : The combustion of acetaldehyde produces numerous species, which has implications for emission reduction and environmental impact (Tao, Sun, Yang, Hansen, Moshammer, & Law, 2017).
Carcinogenic Studies : Acetaldehyde exposure has been linked to increased levels of certain DNA adducts, contributing to its potential mutagenicity and carcinogenicity (Garcia et al., 2011).
Synthesis of Derivatives : It is used in the multicomponent synthesis of previously undescribed chemical derivatives, such as 4-methyl-substituted 5-nitropyridines (Turgunalieva et al., 2023).
Photocatalysis : Pd/WO(3) photocatalysts using acetaldehyde are effective in oxidizing pollutants like toluene to CO2 under light irradiation, showing potential for atmospheric carbon dioxide removal (Arai, Horiguchi, Yanagida, Gunji, Sugihara, & Sayama, 2008).
Detection Methods in Foods and Beverages : Various studies have been conducted to measure the acetaldehyde content in food and beverages, indicating its importance in food chemistry and safety (Jeong et al., 2015).
Alcohol Fermentation : The kinetics of acetaldehyde during alcoholic fermentation is influenced by various factors such as SO2 levels and grape cultivar, which is crucial in the wine industry (Jackowetz, Dierschke, & Orduña, 2011).
Molecular Mechanisms in Carcinogenesis : Acetaldehyde-mediated carcinogenesis, especially in squamous epithelium, involves complex molecular mechanisms that are crucial for understanding the impact of alcohol consumption on cancers in the upper aerodigestive tract (Mizumoto et al., 2017).
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYHGVIQIMBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591671 | |
| Record name | (3,5-Dichlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)acetaldehyde | |
CAS RN |
109346-95-4 | |
| Record name | 3,5-Dichlorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109346-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



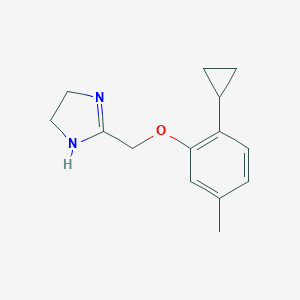

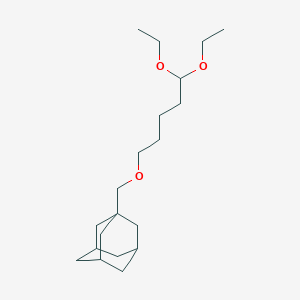
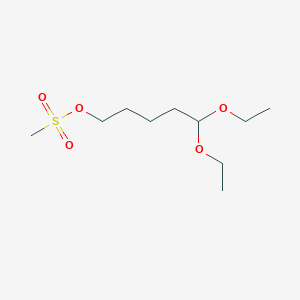

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)
